tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Description

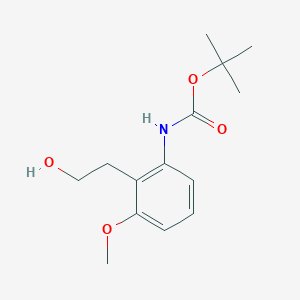

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyl)-3-methoxyphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHLRKJFHTWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate typically involves the reaction of 2-(2-hydroxyethyl)-3-methoxyphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group.

Scientific Research Applications

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Carbamate Derivatives

Key Observations :

- The hydroxyethyl group in the target compound distinguishes it from analogs with simple alkyl or aryl substituents, offering unique hydrogen-bonding capabilities.

- Diphenyl groups () introduce significant steric hindrance, which may slow reaction kinetics compared to the less bulky methoxy-substituted phenyl ring in the target compound .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Observations :

- The hydroxyethyl and methoxy groups in the target compound likely improve solubility in polar solvents (e.g., methanol, DMSO) compared to chloro- or biphenyl-containing analogs .

- Boc-protected carbamates generally exhibit stability in basic to neutral conditions but degrade under strong acids (e.g., TFA) or prolonged exposure to amines, as seen in ’s deprotection step .

Biological Activity

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to elucidate the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group, a hydroxyethyl moiety, and a methoxyphenyl unit, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The compound exhibits enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine at synaptic junctions, affecting neuronal signaling.

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membrane integrity.

- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, as the compound has shown efficacy in inhibiting cancer cell proliferation through enzyme inhibition pathways.

Data Table: Biological Activities Summary

| Biological Activity | Efficacy Observed | Reference |

|---|---|---|

| Antimicrobial | MIC as low as 32 µg/mL | |

| Anti-inflammatory | Inhibition: 39% - 54% | |

| Antitumor | Reduced cell proliferation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Case Study 2: Anti-inflammatory Activity

In a controlled experimental setup using carrageenan-induced rat paw edema, the compound exhibited promising anti-inflammatory activity. The results showed that several derivatives demonstrated significant inhibition of inflammation when compared to indomethacin, suggesting its potential therapeutic application in treating inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate?

Methodological Answer:

The synthesis of tert-butyl carbamate derivatives typically involves carbamate bond formation via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For the target compound:

Substrate Preparation : Start with 3-methoxy-2-(2-hydroxyethyl)aniline. Protect the amine group using Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine or DMAP at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Validation : Confirm the absence of unreacted starting material via TLC and monitor reaction progress using in situ FTIR to track carbonyl stretching (~1690–1720 cm⁻¹) .

Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of Boc anhydride. Optimize equivalents of Boc anhydride (typically 1.1–1.3 equiv) to minimize side products.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Employ a multi-technique approach:

- 1H/13C NMR : Identify characteristic signals, e.g., tert-butyl protons at δ ~1.4 ppm (singlet), aromatic protons from the methoxy/hydroxyethyl-substituted phenyl ring (δ 6.5–7.5 ppm), and carbamate carbonyl carbon at δ ~155 ppm .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]+ ~308 g/mol, assuming C14H21NO4).

- FTIR : Verify carbamate C=O stretch (~1700 cm⁻¹) and hydroxy group O-H stretch (~3200–3500 cm⁻¹) .

Data Contradiction Note : Discrepancies in melting points or spectral data may arise due to polymorphic forms or residual solvents; always report solvent used for crystallization .

Basic: What are the stability profiles and recommended storage conditions?

Methodological Answer:

- Stability : Tert-butyl carbamates are generally stable at room temperature but susceptible to hydrolysis under acidic/basic conditions. Monitor degradation via HPLC (e.g., new peaks indicating cleavage to the parent amine) .

- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent moisture absorption and oxidative decomposition. Desiccants (e.g., silica gel) are recommended for long-term storage .

Experimental Design Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies : Use pseudo-first-order conditions to study carbamate hydrolysis. Monitor pH-dependent degradation (e.g., 0.1 M HCl vs. PBS buffer) via UV-Vis or LC-MS to identify rate-determining steps .

- Isotopic Labeling : Introduce deuterium at the hydroxyethyl group to track proton transfer during reactions using 2H NMR .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states for Boc deprotection or nucleophilic attacks .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

Factor Screening : Identify critical variables (e.g., temperature, Boc anhydride equivalents, solvent polarity) via fractional factorial design .

Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions between factors. Prioritize yield and purity as responses.

Validation : Confirm optimal conditions (e.g., 1.2 equiv Boc anhydride, 25°C, THF) with triplicate runs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.